molecular formula C54H107NO5 B13362725 Bis(2-octyldodecyl) 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate

Bis(2-octyldodecyl) 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate

Cat. No.: B13362725
M. Wt: 850.4 g/mol
InChI Key: QLUKCRVTSIKPRH-UHFFFAOYSA-N
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Description

Bis(2-octyldodecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is a synthetic lipid compound with the molecular formula C54H107NO5 and a molecular weight of 850.43 g/mol . This compound is primarily used in research and industrial applications, particularly in the field of lipid nanoparticles and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-octyldodecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves a multi-step process. One common method includes the reductive amination reaction, where 2-octyldodecanol is reacted with 6,6’-((2-hydroxyethyl)azanediyl)dihexanoic acid under specific conditions . The reaction typically requires a reducing agent such as sodium triacetoxyborohydride to convert the intermediate imines to the desired amine product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(2-octyldodecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Bis(2-octyldodecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-octyldodecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and facilitating the delivery of therapeutic agents. It can form stable complexes with nucleic acids, protecting them from degradation and promoting their uptake by cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-octyldodecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is unique due to its specific alkyl chain length and functional groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in lipid nanoparticles and drug delivery systems .

Properties

Molecular Formula

C54H107NO5

Molecular Weight

850.4 g/mol

IUPAC Name

2-octyldodecyl 6-[2-hydroxyethyl-[6-(2-octyldodecoxy)-6-oxohexyl]amino]hexanoate

InChI

InChI=1S/C54H107NO5/c1-5-9-13-17-21-23-27-33-41-51(39-31-25-19-15-11-7-3)49-59-53(57)43-35-29-37-45-55(47-48-56)46-38-30-36-44-54(58)60-50-52(40-32-26-20-16-12-8-4)42-34-28-24-22-18-14-10-6-2/h51-52,56H,5-50H2,1-4H3

InChI Key

QLUKCRVTSIKPRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCO

Origin of Product

United States

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